Ethyl 2,3-dimethyl-1H-indole-5-carboxylate

Bruton's Tyrosine Kinase Inhibition Medicinal Chemistry Scaffold Optimization Irreversible Inhibitor Design

For medicinal chemistry teams developing BTK or related kinase inhibitors, generic indole-5-carboxylates lack the critical 2,3-dimethyl substitution that improves selectivity and reduces lipophilicity versus carbazole cores. This compound provides a 5-position ethyl ester handle for systematic pharmacophore derivatization. · BTK/kinase programs: Foundational building block with 2,3-dimethylindole core for scaffold optimization [evidence]. · Assay development: ¹La-dominated emission with 3.2× higher radiative rate for multiplexed fluorescence detection [evidence]. · Selective stability: Ethyl ester offers 10-50× slower hydrolysis than methyl ester for transient carboxylate protection [evidence].

Molecular Formula C13H15NO2
Molecular Weight 217.26 g/mol
CAS No. 21523-62-6
Cat. No. B1297766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,3-dimethyl-1H-indole-5-carboxylate
CAS21523-62-6
Molecular FormulaC13H15NO2
Molecular Weight217.26 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(C=C1)NC(=C2C)C
InChIInChI=1S/C13H15NO2/c1-4-16-13(15)10-5-6-12-11(7-10)8(2)9(3)14-12/h5-7,14H,4H2,1-3H3
InChIKeyVQDRHZVLRCGSFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2,3-Dimethyl-1H-Indole-5-Carboxylate (CAS 21523-62-6) — Indole-5-Carboxylate Building Block Procurement Guide


Ethyl 2,3-dimethyl-1H-indole-5-carboxylate (CAS: 21523-62-6; molecular formula: C₁₃H₁₅NO₂; molecular weight: 217.26 g/mol) is a substituted indole derivative bearing a 5-position ethyl carboxylate and methyl groups at the 2- and 3-positions of the indole nucleus . This compound serves as a versatile synthetic building block and screening compound in medicinal chemistry and organic synthesis, representing a specific structural variant within the broader indole-5-carboxylate class [1].

Ethyl 2,3-Dimethyl-1H-Indole-5-Carboxylate: Why Generic Indole-5-Carboxylate Substitution Introduces Structural and Functional Variability


Substitution of ethyl 2,3-dimethyl-1H-indole-5-carboxylate with generic indole-5-carboxylate analogs is not functionally equivalent due to the critical influence of 2- and 3-position methyl substituents on both the electronic properties of the indole ring system and downstream synthetic accessibility [1]. The presence of the 2,3-dimethyl substitution pattern alters the fluorescence characteristics and excited-state behavior of the indole chromophore compared to unsubstituted indole, which has direct implications for applications in fluorescent probe development and biophysical studies [2]. Furthermore, the specific combination of 5-position ethyl ester with 2,3-dimethyl substitution provides a unique reactivity profile that distinguishes this building block from unsubstituted, mono-substituted, or differently substituted indole-5-carboxylates in medicinal chemistry scaffold optimization programs [3].

Quantitative Differentiation Evidence: Ethyl 2,3-Dimethyl-1H-Indole-5-Carboxylate Versus Comparator Indole Building Blocks


2,3-Dimethylindole Scaffold Demonstrates Improved Selectivity Profile in BTK Inhibitor Development Compared to Carbazole-Based Core Structures

In a head-to-head scaffold comparison study of irreversible BTK inhibitors, the 2,3-dimethylindole-7-carboxamide series demonstrated retention of biochemical potency with improved selectivity compared to the parent carbazole-1-carboxamide and tetrahydrocarbazole-1-carboxamide series, while additionally exhibiting reduced lipophilicity and lower molecular weight [1]. The study reports that related indole analogs retained potency and further increased selectivity [1].

Bruton's Tyrosine Kinase Inhibition Medicinal Chemistry Scaffold Optimization Irreversible Inhibitor Design

2,3-Dimethyl Substitution Shifts Indole Fluorescence Emission Pathway Relative to Unsubstituted Indole

Fluorescence lifetime and quantum yield measurements demonstrate that 2,3-dimethylindole exhibits emission dominated by the ¹La → ¹A transition, whereas unsubstituted indole emission is dominated by the ¹Lb → ¹A transition, representing a fundamental shift in excited-state behavior [1]. Radiative rates measured: ¹La → ¹A = 2.0 × 10⁸ s⁻¹; ¹Lb → ¹A = 0.62 × 10⁸ s⁻¹ [1].

Fluorescence Spectroscopy Biophysical Probe Development Indole Photophysics

Ethyl 2,3-Dimethyl-1H-Indole-5-Carboxylate Shows Moderate Affinity for Orexin Receptor Type 1 in Screening Assays

High-throughput screening data from the Scripps Research Institute Molecular Screening Center indicates that ethyl 2,3-dimethyl-1H-indole-5-carboxylate exhibits binding to human orexin/hypocretin receptor type 1 with an IC₅₀ of 2.02 × 10⁴ nM (20.2 µM) [1]. The same compound shows minimal interaction with neuropilin-1 (IC₅₀ > 9.50 × 10⁴ nM), indicating receptor selectivity within this screening panel [1].

Orexin Receptor Pharmacology High-Throughput Screening Sleep-Wake Regulation

5-Position Ethyl Ester Provides Distinct Reactivity Profile Compared to Unsubstituted and 5-Carboxylic Acid Indole Derivatives

The 5-position ethyl ester moiety of the target compound provides a synthetically addressable functional group for further derivatization, offering intermediate lipophilicity and hydrolytic stability compared to methyl ester (more rapidly hydrolyzed) and carboxylic acid (higher polarity, requires activation for coupling) analogs [1]. This positions the ethyl ester as a balanced choice for synthetic sequences requiring controlled ester hydrolysis or transesterification steps.

Synthetic Building Block Reactivity Ester Functional Group Utility Medicinal Chemistry Intermediate

Optimal Procurement Scenarios for Ethyl 2,3-Dimethyl-1H-Indole-5-Carboxylate (CAS 21523-62-6)


Kinase Inhibitor Scaffold-Hopping Programs Requiring 2,3-Dimethylindole Core Structures

Medicinal chemistry teams pursuing BTK or related kinase inhibitor development where scaffold optimization from carbazole or tetrahydrocarbazole cores is desired should procure this compound as a foundational building block. The 2,3-dimethylindole core has demonstrated improved selectivity and reduced lipophilicity compared to carbazole-based inhibitors [1]. The 5-position ethyl ester provides a derivatizable handle for introducing carboxamide or other pharmacophore elements at the position analogous to the 7-position in the BTK inhibitor series.

Fluorescence-Based Assay Development Requiring Indole Chromophores with Defined Photophysical Properties

Researchers developing fluorescence polarization, FRET, or lifetime-based assays where indole fluorescence serves as a reporter or quencher should consider this compound. The 2,3-dimethyl substitution shifts the emission pathway from ¹Lb-dominated to ¹La-dominated with a 3.2-fold higher radiative rate compared to unsubstituted indole [2]. This distinct photophysical signature enables differential detection in multiplexed assay formats or environments where unsubstituted indole produces background interference.

Orexin Receptor Pharmacology SAR Exploration Using Validated Screening Hits

Neuroscience and sleep disorder research groups investigating orexin receptor modulation can procure this compound as a data-validated starting scaffold. Documented IC₅₀ of 20.2 µM against orexin receptor type 1, with minimal neuropilin-1 activity (>95 µM), provides a quantifiable baseline for structure-activity relationship studies [3]. The 2,3-dimethyl substitution pattern and 5-position ethyl ester offer multiple vectors for systematic derivatization to improve potency.

Controlled-Step Synthetic Sequences Requiring Balanced Ester Hydrolytic Stability

Synthetic chemistry laboratories executing multi-step sequences where ester functional group stability must be carefully controlled should select this ethyl ester variant over the corresponding methyl ester or carboxylic acid analogs. The ethyl ester offers intermediate hydrolytic stability—approximately 10-50× slower hydrolysis than methyl esters under physiological pH conditions—enabling synthetic sequences that require transient protection of the carboxylate function without premature deprotection [4].

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